N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide

Medicinal Chemistry Sulfonamide SAR Fluorine Substitution

This research-grade compound is a critical SAR probe for MCL-1 inhibitor programs, featuring a unique 3-fluorophenyl substitution on the methanesulfonamide moiety that distinguishes it from para- and unsubstituted analogs. Its structural alignment with the phenylsulfonamido-benzofuran pharmacophore (US Patent 10,975,051 B2) makes it an essential tool for exploring meta-fluorine SAR space within the BH3-binding groove.

Molecular Formula C18H18FNO3S
Molecular Weight 347.4
CAS No. 2034603-90-0
Cat. No. B2884878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide
CAS2034603-90-0
Molecular FormulaC18H18FNO3S
Molecular Weight347.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)CC3=CC(=CC=C3)F
InChIInChI=1S/C18H18FNO3S/c19-16-7-3-5-14(11-16)13-24(21,22)20-10-4-8-17-12-15-6-1-2-9-18(15)23-17/h1-3,5-7,9,11-12,20H,4,8,10,13H2
InChIKeyBUMXMBDDDDPOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1-Benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide (CAS 2034603-90-0): Structural and Pharmacological Baseline for Procurement Evaluation


N-[3-(1-Benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide (CAS 2034603-90-0) is a synthetic aryl sulfonamide featuring a benzofuran core, a propyl linker, and a 3-fluorophenyl methanesulfonamide terminus (MF: C₁₈H₁₈FNO₃S; MW: 347.4 g/mol) . The compound belongs to the phenylsulfonamido-benzofuran chemical class, which has been patented as inhibitors of BCL-2 family proteins, particularly MCL-1, for the treatment of proliferative diseases including cancer [1]. Available from specialty chemical suppliers at ≥95% purity for non-human research purposes, this compound is catalogued as a research-grade screening molecule . It should be noted that this specific compound has not yet been the subject of dedicated published biomedical studies indexed in major databases, and its biological activity profile remains to be experimentally determined in most contexts.

Why Generic Substitution Fails for N-[3-(1-Benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide: Structural Specificity and Pharmacological Divergence


Within the benzofuran sulfonamide class, even structurally similar analogs cannot be assumed to be functionally interchangeable. The target compound incorporates a 3-fluorophenyl group on the methanesulfonamide moiety, distinguishing it from analogs bearing unsubstituted phenyl, 4-fluorophenyl, or 2-fluorophenyl substituents [1]. In the MCL-1 inhibitor patent family, the position and nature of the aromatic substituent on the sulfonamide are explicitly designated as variables influencing target affinity and selectivity [2]. Furthermore, in the benzofuransulfonamide antiproliferative series, the substitution pattern on the sulfonamide nitrogen was identified as a key determinant of cellular potency—highlighting that even minor structural changes can significantly alter biological outcome . Thus, substituting this compound with a generic benzofuran sulfonamide lacking the specific 3-fluorophenyl configuration risks losing the intended pharmacological profile or generating uncharacterized activity.

Quantitative Differentiation Evidence for N-[3-(1-Benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide Versus Closest Structural Analogs


Structural Differentiation: 3-Fluorophenyl vs. Unsubstituted Phenyl Methanesulfonamide in the Benzofuran Series

The target compound incorporates a 3-fluorophenyl group appended to the methanesulfonamide, whereas the closest des-fluoro analog, N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide, bears a simple methylsulfonamide without the aromatic extension. The fluorophenyl moiety introduces additional aromatic π-stacking and halogen-bonding potential, increases lipophilicity, and creates a distinct electrostatic surface that is absent in the des-fluoro comparator [1]. In benzofuran sulfonamide MCL-1 inhibitors, the presence and position of the aromatic sulfonamide substituent (R₁ group in Formula I of the patent) is a critical pharmacophoric element governing binding to the BH3-binding groove of MCL-1 .

Medicinal Chemistry Sulfonamide SAR Fluorine Substitution

Positional Isomer Differentiation: 3-Fluorophenyl vs. 2-Fluorophenyl Methanesulfonamide on Benzofuran Scaffold

A positional isomer exists in which the fluorophenyl group is placed at the 2-position rather than the 3-position: N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide. This isomer differs in both the attachment point of the propyl linker (propan-2-yl vs. propyl) and the fluorine position on the phenyl ring. Systematic studies on aryl sulfonamide MCL-1 inhibitors have established that the position of substituents on the sulfonamide phenyl ring directly affects the compound's ability to form hydrogen bonds with key residues such as ASN260 and HIS224 in the MCL-1 binding pocket [1]. A 3-fluoro substituent presents a different electrostatic and steric profile to the protein surface compared to a 2-fluoro substituent, potentially altering binding affinity and selectivity.

Medicinal Chemistry Positional Isomerism Fluorine SAR

Antiproliferative Class Benchmarking: Benzofuransulfonamide Scaffold Activity in Tumor Cell Lines

While no direct antiproliferative data exist for the target compound, the benzofuransulfonamide scaffold has demonstrated validated anticancer activity in peer-reviewed studies. Yang et al. (2011) reported that compound 1h, a benzofuransulfonamide analog, exhibited an IC₅₀ of 4.13 µM against NCI-H460 non-small cell lung cancer cells, compared to 4.52 µM for the clinical chemotherapeutic cisplatin, and induced significant apoptosis at low micromolar concentrations (flow cytometry) [1]. The target compound differs from 1h in having a 3-fluorophenyl methanesulfonamide group, which, based on MCL-1 inhibitor SAR from the patent literature, is predicted to engage the target protein's BH3-binding groove in a manner distinct from the reported analog [2].

Antiproliferative Activity Cancer Cell Lines Benzofuransulfonamide

MCL-1 Target Engagement Potential: Class-Wide Evidence from Phenylsulfonamido-Benzofuran Patent Series

The phenylsulfonamido-benzofuran patent family (US 10,975,051 B2; EP 3334713 B1) explicitly claims compounds incorporating a benzofuran core linked to a phenylsulfonamide moiety as inhibitors of MCL-1, a validated anti-apoptotic target in oncology [1]. The patent discloses that compounds within the claimed genus inhibit at least one BCL-2 family protein and exhibit selectivity for MCL-1 over other family members. The target compound structurally aligns with the claimed Formula I or Formula II scaffold, specifically containing the benzofuran heterocycle, a linker chain, and a substituted phenylsulfonamide group. The 3-fluorophenyl substitution on the sulfonamide matches the patent's definition of permissible R₁ substituents at the phenyl ring para- or meta-positions, providing a direct structural link to the MCL-1 inhibitory mechanism [1].

MCL-1 Inhibition BCL-2 Family Apoptosis Cancer Therapeutics

Purity and Physicochemical Baseline for Reproducible Procurement

The compound is commercially available at a specified purity of ≥95% (HPLC) from specialty chemical suppliers . The molecular formula is confirmed as C₁₈H₁₈FNO₃S (MW: 347.4 g/mol) with the IUPAC name N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide . The InChI Key (BUMXMBDDDDPOHC-UHFFFAOYSA-N) and SMILES string are documented, providing unambiguous chemical identification. While many benzofuran sulfonamide analogs are listed in vendor catalogs without such specification, this compound benefits from a defined CAS registry number, molecular characterization, and a documented supplier quality grade—critical parameters for ensuring batch-to-batch reproducibility in downstream assays .

Compound Purity Quality Control Procurement Specification

Limitation Statement: Absence of Direct Quantitative Biological Activity Data for the Target Compound

It must be explicitly stated that, as of the current literature, no direct biological assay data (IC₅₀, EC₅₀, Kd, Ki, cell viability, in vivo efficacy, pharmacokinetic parameters) have been publicly disclosed for N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide specifically. Searches of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents did not yield quantitative activity records for CAS 2034603-90-0 [1]. All differentiation evidence presented above is therefore based on: (i) structural comparison with the des-fluoro and positional isomer analogs; (ii) class-level pharmacological inference from the benzofuransulfonamide and phenylsulfonamido-benzofuran literature; and (iii) in silico alignment with the MCL-1 inhibitor pharmacophore. Users intending to procure this compound for a specific biological target or pathway must allocate resources for primary in-house screening to establish its activity profile.

Data Gap Experimental Validation Required Procurement Caveat

Recommended Application Scenarios for N-[3-(1-Benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide Based on Structural and Class Evidence


MCL-1 Inhibitor Lead Identification and SAR Expansion

Given its structural alignment with the phenylsulfonamido-benzofuran MCL-1 inhibitor pharmacophore disclosed in US Patent 10,975,051 B2, this compound is suitable as a screening hit or SAR probe in MCL-1 inhibitor discovery programs [1]. The 3-fluorophenyl substitution pattern enables exploration of the meta-fluorine SAR space within the MCL-1 BH3-binding groove, complementing existing para-substituted and unsubstituted analogs in compound libraries [1].

Benzofuran Sulfonamide Antiproliferative Screening

The target compound can be deployed in cell-based antiproliferative assays against NCI-H460 and other cancer cell lines to benchmark its activity against the benzofuransulfonamide class baseline established by Yang et al. (compound 1h: IC₅₀ = 4.13 µM) [2]. Comparative dose-response profiling against the des-fluoro analog would quantify the contribution of the 3-fluorophenyl group to cellular potency, a critical question for medicinal chemistry optimization [2].

Chemical Probe for Apoptosis Pathway Studies

As a putative BCL-2 family inhibitor based on class membership, this compound may serve as a chemical biology probe to interrogate MCL-1-dependent apoptosis in cancer cell lines. The phenylsulfonamido-benzofuran patent explicitly describes induction of apoptosis via MCL-1 inhibition [1]. Users should confirm target engagement experimentally using co-immunoprecipitation, thermal shift assays, or BH3 profiling before drawing mechanistic conclusions [1].

Building Block for Focused Library Synthesis

With a defined purity of ≥95% and a reactive sulfonamide NH group, the compound can serve as a synthetic intermediate for further derivatization at the sulfonamide nitrogen, enabling the generation of a focused library of N-alkylated or N-acylated benzofuran sulfonamide analogs for high-throughput screening . This application leverages the compound's commercial availability as a characterized starting material, reducing synthetic burden compared to de novo synthesis .

Quote Request

Request a Quote for N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.